5,8-Iminocycloheptapyrazole
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Overview
Description
5,8-Iminocycloheptapyrazole is a heterocyclic compound that features a unique structure with a seven-membered ring fused to a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Iminocycloheptapyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with cycloheptanone derivatives, followed by cyclization to form the pyrazole ring. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and green chemistry approaches, including the use of water as a solvent and microwave-assisted synthesis, are employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5,8-Iminocycloheptapyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with various functional groups attached to the nitrogen atoms.
Scientific Research Applications
5,8-Iminocycloheptapyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 5,8-Iminocycloheptapyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of signal transduction pathways, inhibition of enzyme activity, and interaction with cellular receptors .
Comparison with Similar Compounds
5-Aminopyrazole: A related compound with a similar pyrazole ring structure but different functional groups.
Cycloheptapyrazole: Another compound with a seven-membered ring fused to a pyrazole ring, but with different substituents.
Pyrazoloquinoline: A compound with a fused pyrazole and quinoline ring system
Uniqueness: 5,8-Iminocycloheptapyrazole is unique due to its specific ring structure and the presence of an imino group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H5N3 |
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Molecular Weight |
143.15 g/mol |
IUPAC Name |
3,4,11-triazatricyclo[6.2.1.02,6]undeca-1,3,5,7,9-pentaene |
InChI |
InChI=1S/C8H5N3/c1-2-7-8-5(4-9-11-8)3-6(1)10-7/h1-4,10H |
InChI Key |
MCUSIPORKSIWRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=CN=N3)C=C1N2 |
Origin of Product |
United States |
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